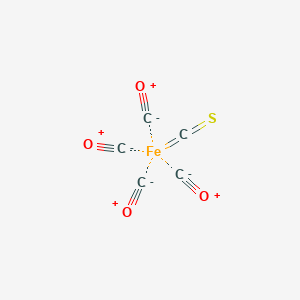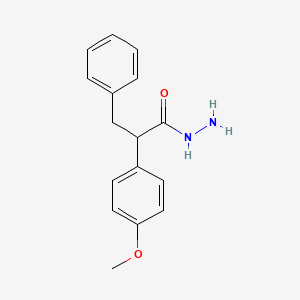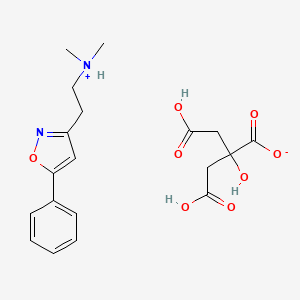
3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate typically involves the reaction of 5-phenylisoxazole with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new nucleophilic groups.
科学的研究の応用
3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can engage in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. The isoxazole ring may also participate in π-π stacking interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Bis(2-dimethylaminoethyl) ether
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Uniqueness
3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate stands out due to its unique combination of an isoxazole ring and a dimethylaminoethyl side chain, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and its broad range of scientific research applications highlight its versatility and significance.
特性
CAS番号 |
908-52-1 |
|---|---|
分子式 |
C19H24N2O8 |
分子量 |
408.4 g/mol |
IUPAC名 |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;dimethyl-[2-(5-phenyl-1,2-oxazol-3-yl)ethyl]azanium |
InChI |
InChI=1S/C13H16N2O.C6H8O7/c1-15(2)9-8-12-10-13(16-14-12)11-6-4-3-5-7-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-7,10H,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
AJOONPKVRJWLBG-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCC1=NOC(=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
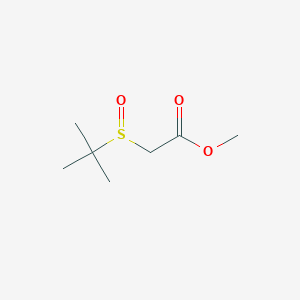
![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)
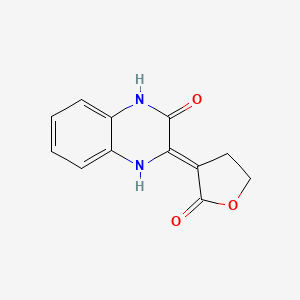
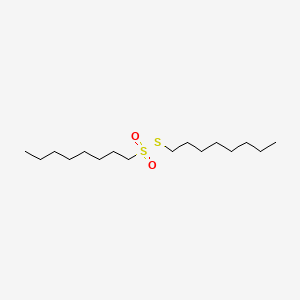
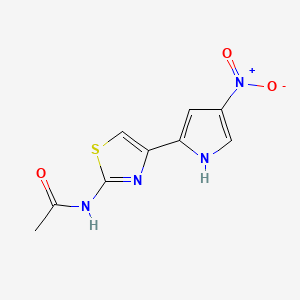
![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
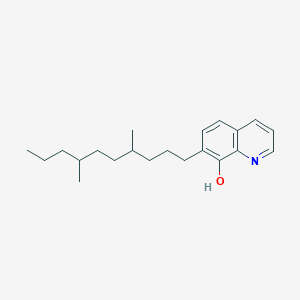

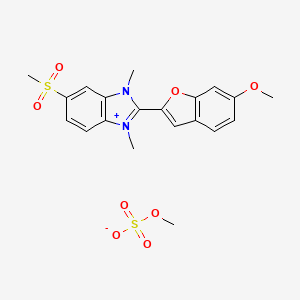
![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)
